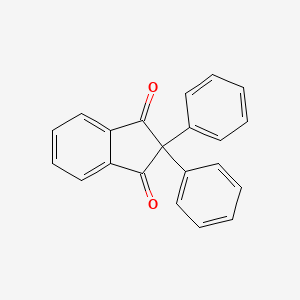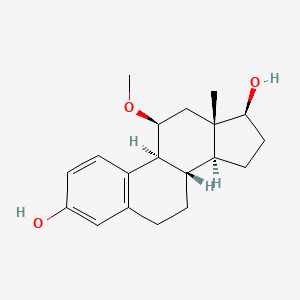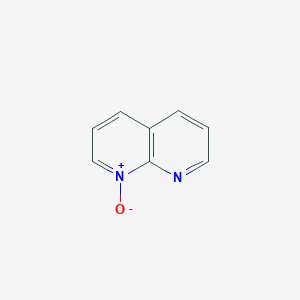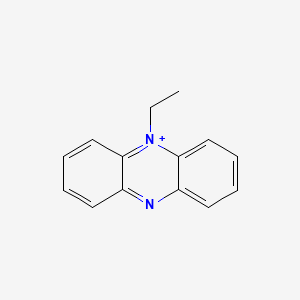
2-Bromo-N-(ethylcarbamoyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-(ethylcarbamoyl)acetamide is an organic compound with the molecular formula C5H9BrN2O2. It is a brominated derivative of acetamide and is used in various chemical reactions and applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(ethylcarbamoyl)acetamide typically involves the bromination of N-(ethylcarbamoyl)acetamide. This can be achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is monitored using techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N-(ethylcarbamoyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form N-(ethylcarbamoyl)acetamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) at room temperature.
Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of N-(ethylcarbamoyl)acetamide derivatives.
Reduction: Formation of N-(ethylcarbamoyl)acetamide.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
2-Bromo-N-(ethylcarbamoyl)acetamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme inhibition and protein modification.
Medicine: Potential use in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-N-(ethylcarbamoyl)acetamide involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromine atom acts as a leaving group, facilitating substitution reactions. In biological systems, it may interact with proteins and enzymes, leading to modifications that can alter their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromoacetamide: A simpler brominated acetamide derivative.
N-(Ethylcarbamoyl)acetamide: The non-brominated parent compound.
2-Bromo-N-phenylacetamide: A brominated acetamide with a phenyl group.
Uniqueness
2-Bromo-N-(ethylcarbamoyl)acetamide is unique due to the presence of both a bromine atom and an ethylcarbamoyl group, which confer distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a useful reagent in various chemical and biological applications.
Propriétés
Numéro CAS |
25578-58-9 |
|---|---|
Formule moléculaire |
C5H9BrN2O2 |
Poids moléculaire |
209.04 g/mol |
Nom IUPAC |
2-bromo-N-(ethylcarbamoyl)acetamide |
InChI |
InChI=1S/C5H9BrN2O2/c1-2-7-5(10)8-4(9)3-6/h2-3H2,1H3,(H2,7,8,9,10) |
Clé InChI |
VMXJIBUGKFCQCS-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)NC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B14701502.png)









